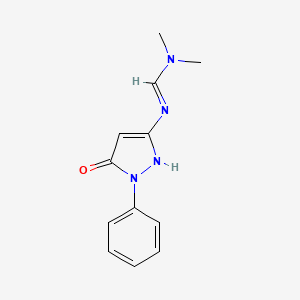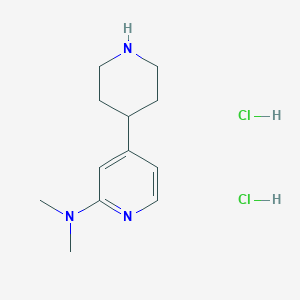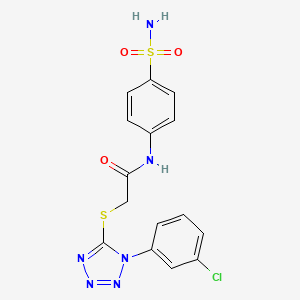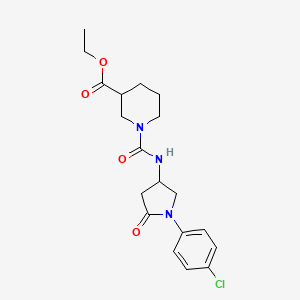![molecular formula C17H17N3O5S B2591011 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309341-88-4](/img/structure/B2591011.png)
4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxole, a propanoyl group, a thiazole ring, and a piperazin-2-one ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and thiazole rings are aromatic, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of multiple aromatic rings in this compound could make it relatively nonpolar and insoluble in water .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis and evaluation of novel compounds with significant antimicrobial activities. For instance, some studies focused on the synthesis of new 1,2,4-Triazole derivatives and their antimicrobial activities against various microorganisms. These compounds have shown good to moderate activities, indicating potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007; R. C. Krishna Reddy et al., 2013).
Synthesis of Novel Compounds
The chemical synthesis of new derivatives incorporating the benzothiazole and piperazine units has been a significant area of research. These studies include the development of compounds with potential as antimicrobial agents, highlighting the versatility of these chemical structures in drug discovery. For example, catalytic N-formylation techniques have been employed to synthesize antimicrobial agents based on piperazine and benzothiazole derivatives (Rahul V. Patel & S. W. Park, 2015).
Drug Design and Development
Further research has explored the synthesis of piperazine-linked benzothiazolyl-4-thiazolidinones with antibacterial properties. These studies are crucial in the ongoing search for new therapeutic agents, particularly those with potent activity against resistant strains of bacteria. The methods and outcomes of such research provide valuable insights into the molecular frameworks conducive to high antimicrobial efficacy (Rahul V. Patel & S. W. Park, 2014).
Safety And Hazards
properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(25-12-2-3-13-14(8-12)24-10-23-13)16(22)19-5-6-20(15(21)9-19)17-18-4-7-26-17/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCASKTUSIZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=NC=CS2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)
![methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2590937.png)
![2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2590938.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2590939.png)
![1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2590940.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)

![4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2590946.png)
![10,12-Bis(4-methoxyphenyl)-3,4,5,6,8,10-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2590947.png)
![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)
